3-bromo-4-methoxy-N-methylbenzamide CAS 337536-21-7
3-bromo-4-methoxy-N-methylbenzamide CAS 337536-21-7
An In-Depth Technical Guide to 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-4-methoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers.
3-bromo-4-methoxy-N-methylbenzamide is a halogenated and methoxylated derivative of N-methylbenzamide. Its structure suggests potential for diverse chemical modifications and biological activity.
| Property | Value | Source |
| CAS Number | 337536-21-7 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| IUPAC Name | 3-bromo-4-methoxy-N-methylbenzamide | |
| SMILES | CNC(=O)C1=CC(=C(C=C1)OC)Br | [2] |
| Predicted XlogP | 1.9 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 142.9 Ų | [2] |
Proposed Synthesis
A robust synthesis of 3-bromo-4-methoxy-N-methylbenzamide can be envisioned starting from the commercially available 3-bromo-4-methoxybenzoic acid. The key transformation is the formation of an amide bond with methylamine. Several reliable methods exist for this coupling, with the acid chloride route being a classic and effective approach.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Formation of 3-bromo-4-methoxybenzoyl chloride
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To a stirred solution of 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromo-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and highly effective method to facilitate amide bond formation.[3] Oxalyl chloride or thionyl chloride are common reagents for this transformation, and the reaction is typically clean and high-yielding.
Step 2: Synthesis of 3-bromo-4-methoxy-N-methylbenzamide
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Dissolve the crude 3-bromo-4-methoxybenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.
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In a separate flask, prepare a solution of methylamine (1.5 eq, e.g., as a solution in THF or as a hydrochloride salt with an additional equivalent of base) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in anhydrous DCM.
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Add the methylamine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-bromo-4-methoxy-N-methylbenzamide.
Self-Validation: This protocol is based on well-established amidation procedures.[4] The workup sequence is designed to remove unreacted starting materials and byproducts. The purity of the final compound should be confirmed by the characterization methods outlined below. Alternative modern coupling reagents such as HATU or EDC could also be employed for a one-pot synthesis from the carboxylic acid, which can be advantageous in terms of operational simplicity.[3][5]
Characterization (Predicted)
| Data Type | Predicted Features |
| ¹H NMR | - Aromatic protons as a set of doublets and a doublet of doublets in the range of δ 6.9-7.8 ppm. - A singlet for the methoxy group (OCH₃) around δ 3.9 ppm. - A doublet for the N-methyl group (NHCH₃) around δ 2.9 ppm, which may show coupling to the NH proton. - A broad singlet or quartet for the amide proton (NH) around δ 6.0-8.5 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm, including the carbon bearing the methoxy group at a lower field and the carbon bearing the bromine at a higher field. - The carbonyl carbon (C=O) signal around δ 165-170 ppm. - The methoxy carbon (OCH₃) signal around δ 56 ppm. - The N-methyl carbon (NCH₃) signal around δ 26 ppm. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns corresponding to the loss of the methylamino group and the methoxy group. |
| IR Spectroscopy | - A C=O stretch for the amide at ~1640 cm⁻¹. - An N-H stretch at ~3300 cm⁻¹. - C-O stretches for the methoxy group around 1250 and 1030 cm⁻¹. |
Potential Applications in Drug Discovery
The N-benzamide scaffold is a privileged structure in medicinal chemistry. While the biological activity of 3-bromo-4-methoxy-N-methylbenzamide itself has not been reported, structurally related compounds have shown significant promise.
Notably, certain N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV71) and Human Papillomavirus (HPV).[5] These compounds function by interfering with viral replication processes. The structural similarity suggests that 3-bromo-4-methoxy-N-methylbenzamide could serve as a valuable building block or a starting point for the synthesis of novel antiviral agents.
Caption: Inhibition of viral replication by benzamide analogs.
The bromine and methoxy substituents on the aromatic ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. The N-methyl group, compared to an N-phenyl group, offers different steric and electronic properties that could be explored to optimize binding to a biological target.
Safety and Handling
Specific safety data for 3-bromo-4-methoxy-N-methylbenzamide is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For a related isomer, 4-bromo-N-methoxy-N-methylbenzamide, GHS hazard statements indicate that it causes skin and serious eye irritation.[6]
Conclusion
3-bromo-4-methoxy-N-methylbenzamide is a chemical entity with significant potential for application in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
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Chen, W., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 21241-21245. Available at: [Link]
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Carosi, L., & Hall, D. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4519–4526. Available at: [Link]
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Cravotto, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl₄. Chemistry Central Journal, 11(1), 89. Available at: [Link]
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PubChem. (n.d.). 3-Bromo-4-[(4-methyl-2-pyridinyl)methoxy]benzamide. Retrieved February 26, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved February 26, 2026, from [Link]
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